p-Anisidine hydrochloride

Electrochemical Synthesis Conducting Polymers Redox Chemistry

Researchers using isomeric anisidines or free-base forms for aqueous-phase polymerization and trace analysis face inconsistent reactivity and detection limits. p-Anisidine hydrochloride (CAS 20265-97-8) resolves this with defined protonation, superior water solubility, and validated performance: • 30% lower TLC-ECD detection limit vs. p-phenetidine (10 ng vs. 13 ng) • Optimal redox potential (0.44 V) yielding conductive poly(p-anisidine) films up to 0.91 S cm⁻¹ • Freely water-soluble-eliminates organic solvents in reagent preparation. Bulk inventory maintained for immediate global dispatch.

Molecular Formula C7H10ClNO
Molecular Weight 159.61 g/mol
CAS No. 20265-97-8
Cat. No. B167263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Anisidine hydrochloride
CAS20265-97-8
Synonyms4-anisidine
4-anisidine hydrochloride
4-anisidine monoacid conjugate
4-methoxyaniline
p-anisidine
para-anisidine
Molecular FormulaC7H10ClNO
Molecular Weight159.61 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)[NH3+].[Cl-]
InChIInChI=1S/C7H9NO.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5H,8H2,1H3;1H
InChIKeyVQYJLACQFYZHCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





p-Anisidine Hydrochloride Overview


p-Anisidine hydrochloride (CAS 20265-97-8; 4-methoxyaniline hydrochloride) is an aromatic amine salt with the molecular formula C₇H₉NO·HCl and a molecular weight of 159.61 g/mol . It appears as a white to light yellow or brown-gray crystalline powder with a melting point of 216-219 °C and is freely soluble in water and ethanol . As the hydrochloride salt of p-anisidine, it offers enhanced water solubility and stability compared to the free base form, making it a preferred intermediate in dye and pharmaceutical synthesis, as well as a reagent in analytical chemistry applications .

p-Anisidine Hydrochloride Differentiation Factors


The substitution of p-anisidine hydrochloride with its ortho- or meta-isomers, the free base form, or other aniline derivatives introduces significant variability in reactivity, analytical sensitivity, and physicochemical behavior. Isomeric anisidines exhibit distinct redox potentials and polymerization kinetics [1], while the hydrochloride salt provides crucial water solubility and protonation state advantages over the free base for aqueous-phase reactions and electrochemical applications . Furthermore, comparative studies reveal that p-anisidine hydrochloride demonstrates superior detection sensitivity over structurally related compounds in trace analytical methods [2]. These differential properties preclude simple interchangeability without compromising assay performance, reaction yield, or product specification.

p-Anisidine Hydrochloride Comparative Evidence


Redox Potential Comparison Across Anisidine Isomers

p-Anisidine hydrochloride exhibits an intermediate redox potential relative to its ortho- and meta-isomers, directly influencing polymerization kinetics and electrochemical sensor design. Cyclic voltammetry studies of the oxidative polycondensation of isomeric anisidines identified first current maxima at 0.21 V for o-anisidine, 0.44 V for p-anisidine, and 0.52 V for m-anisidine [1]. This 0.23 V difference between o- and p-anisidine translates to a distinct reactivity order: o-anisidine → p-anisidine → m-anisidine, as confirmed by quantum-chemical calculations [1].

Electrochemical Synthesis Conducting Polymers Redox Chemistry

Trace Detection Sensitivity Advantage Over p-Phenetidine

In voltammetric electrochemical detection coupled with thin-layer chromatography (TLC-ECD), p-anisidine hydrochloride demonstrates a 30% lower detection limit compared to the structurally related analog p-phenetidine. For undeveloped plates, detection limits were 10 ng for p-anisidine and 13 ng for p-phenetidine, with linearity demonstrated over nearly two orders of magnitude [1].

Analytical Chemistry Trace Analysis Electrochemical Detection

Corrosion Inhibition: Isomer and Analog Comparison

p-Anisidine and its hydrochloride salt exhibit the highest corrosion inhibition efficiency among a series of aniline derivatives for nickel in acidic media. Weight loss and polarization measurements in 1 M HCl established the inhibition efficiency order as: p-anisidine > o-anisidine > m-anisidine > aniline [1]. The para-methoxy substitution enhances electron density on the amino group, strengthening adsorption onto the metal surface and improving corrosion protection relative to unsubstituted aniline and the ortho/meta isomers.

Corrosion Science Inhibitor Selection Electrochemistry

Hydrochloride Salt Form: Solubility and Stability Advantages

The hydrochloride salt form of p-anisidine offers decisive practical advantages over the free base for aqueous applications. p-Anisidine hydrochloride is freely soluble in water, whereas the free base (p-anisidine, CAS 104-94-9) has limited aqueous solubility and exists as a solid with a melting point of approximately 57 °C . The salt form also provides enhanced stability against air oxidation, with vendor specifications recommending storage under inert gas for the hydrochloride to maintain >99.0% purity by HPLC .

Formulation Chemistry Analytical Reagent Preparation Aqueous-Phase Synthesis

High-Purity Commercial Supply

Commercially available p-anisidine hydrochloride is routinely supplied at ≥99.0% purity as determined by HPLC, with additional purity verification by nonaqueous titration (≥98.0%) and total nitrogen analysis (≥98.0%) . This high and consistently verified purity level minimizes batch-to-batch variability in analytical methods such as the p-anisidine value (AnV) determination for edible oils, where reagent impurities can introduce systematic error in absorbance measurements at 350 nm.

Quality Control Procurement Specification Analytical Standardization

Reactivity Order in Oxidative Polycondensation

The oxidative polycondensation reactivity of isomeric anisidines follows the order o-anisidine → p-anisidine → m-anisidine, as determined by cyclic voltammetry and confirmed by quantum-chemical calculations [1]. p-Anisidine occupies the intermediate position, offering a balance between the high reactivity of the ortho isomer (which may lead to uncontrolled polymerization) and the low reactivity of the meta isomer (which may result in incomplete conversion).

Conducting Polymers Polymer Synthesis Process Optimization

p-Anisidine Hydrochloride Application Scenarios


Electrosynthesis of Conducting Polymer Films

For researchers developing conducting polymer-based sensors, corrosion-resistant coatings, or electrochromic devices, p-anisidine hydrochloride offers the optimal balance of redox potential (0.44 V) and polymerization kinetics compared to ortho- and meta-isomers [1]. The hydrochloride salt form ensures consistent doping and ionic conductivity in the resulting poly(p-anisidine) films, with reported electrical conductivities ranging from 0.08 to 0.91 S cm⁻¹ in nanocomposite formulations [2].

Trace Analyte Detection by TLC-ECD

Analytical laboratories performing trace-level detection of electrochemically active compounds via TLC-ECD should select p-anisidine hydrochloride over p-phenetidine due to its 30% lower detection limit (10 ng vs. 13 ng) [3]. This enhanced sensitivity is critical for environmental monitoring of exhaust gas components and pharmaceutical impurity profiling where quantification in the low nanogram range is required.

Nickel Corrosion Inhibition in Acidic Media

Industrial formulators developing acid pickling baths or cleaning solutions for nickel-containing equipment should specify p-anisidine hydrochloride as the inhibitor of choice. Comparative weight loss and polarization studies in 1 M HCl confirm its superior inhibition efficiency over o-anisidine, m-anisidine, and unsubstituted aniline [4], directly translating to reduced metal loss and extended equipment service life.

Sugar Quantification via Paper Chromatography

For carbohydrate chemists and food scientists quantifying aldopentoses, aldohexoses, and hexuronic acids via paper chromatography, the p-anisidine hydrochloride reagent method provides linear absorbance response over 5-50 γ sugar range with distinct absorption maxima at 510 nm (aldopentoses/hexuronic acids) and 400 nm (aldohexoses) [5]. The hydrochloride salt's water solubility eliminates organic solvent requirements for reagent preparation, simplifying the workflow compared to free base-based methods.

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